2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline
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Overview
Description
2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline is a heterocyclic compound with a complex structure that includes a pyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable quinoline derivative, the introduction of a methyl group at the 2-position can be achieved through alkylation reactions. The cyclization process often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the pyrimidoquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, interference with DNA replication, or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen.
Pyrimidine: Contains two nitrogen atoms in a six-membered ring, similar to the pyrimido part of the compound.
Uniqueness
2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline is unique due to its fused ring system, which combines features of both quinoline and pyrimidine. This structural complexity can lead to unique chemical properties and biological activities not observed in simpler analogs.
Properties
CAS No. |
2060060-64-0 |
---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.3 |
Purity |
0 |
Origin of Product |
United States |
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